

physical and chemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylphenylhydrazine hydrochloride

Cat. No.: B1387618

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-methylphenylhydrazine Hydrochloride**

Abstract

2-Chloro-4-methylphenylhydrazine hydrochloride is a pivotal chemical intermediate, particularly valued in the synthesis of complex heterocyclic scaffolds. Its utility is most profoundly realized in the pharmaceutical sector, where it serves as a key precursor for constructing indole-based structures through the Fischer indole synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delineates the compound's core physicochemical properties, explores its chemical reactivity and synthetic applications, outlines robust analytical characterization protocols, and details critical safety and handling procedures. The insights herein are designed to facilitate a deeper understanding and more effective utilization of this versatile reagent in advanced chemical research and drug discovery pipelines.

Core Physicochemical Characteristics

A thorough grasp of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. The defining physicochemical characteristics of **2-Chloro-4-methylphenylhydrazine hydrochloride** are systematically presented below.

Identity and Structural Data

The compound's identity is established by its unique molecular formula and structural identifiers, which are crucial for regulatory compliance and accurate documentation.

Property	Value	Source
IUPAC Name	(2-chloro-4-methylphenyl)hydrazine;hydrochloride	[1] [2]
CAS Number	90631-70-2	[2] [3] [4]
Molecular Formula	C ₇ H ₁₀ Cl ₂ N ₂	[1] [4]
Molecular Weight	193.07 g/mol	[1] [2] [4]
Canonical SMILES	CC1=CC(=C(C=C1)NN)Cl.Cl	[2]
InChI Key	JCSUBZJLENMKRH-UHFFFAOYSA-N	[2]

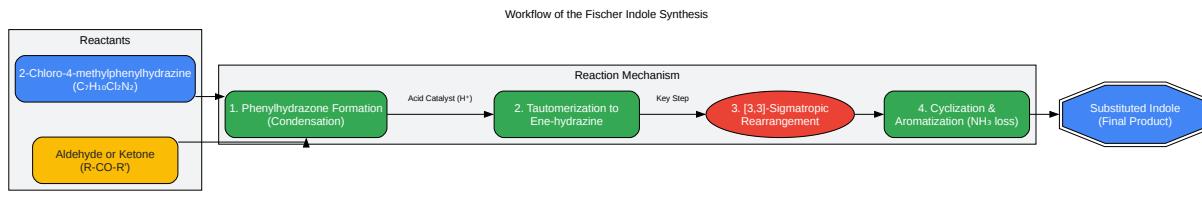
Physical and Chemical Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices regarding solvents, reaction temperatures, and storage.

Property	Value	Source
Appearance	White to pink crystalline powder	[5]
Melting Point	216 °C (decomposes)	[5] [6]
Purity	≥98% (typical)	[4]
Solubility	Soluble in hot water	[6]
Storage	Store at room temperature in a well-ventilated, dry place.	[4] [7]

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-4-methylphenylhydrazine hydrochloride** is primarily derived from the nucleophilic character of its hydrazine group. This reactivity is expertly harnessed in one of organic chemistry's most powerful transformations for building indole rings.


The Fischer Indole Synthesis: A Cornerstone Application

The Fischer indole synthesis is a robust, acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole scaffold.^[8] ^[9] This reaction is a foundational method in medicinal chemistry for producing a vast array of biologically active molecules. The choice of a strong Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂) is critical for catalyzing the key steps of the reaction.^[8]^[9]^[10]

The established mechanism proceeds through several distinct stages:

- **Hydrazone Formation:** The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.^[11]
- **Tautomerization:** The phenylhydrazone isomerizes to its corresponding enamine or 'ene-hydrazine' tautomer.^[8]^[11]
- **[7][7]-Sigmatropic Rearrangement:** Following protonation, the ene-hydrazine undergoes the critical, irreversible^[7]^{[7]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.^[8]}
- **Cyclization and Aromatization:** The intermediate cyclizes and, through the elimination of an ammonia molecule, undergoes aromatization to yield the final, energetically stable indole product.^[8]^[11]

This entire workflow is visualized in the diagram below, providing a clear, step-by-step representation of this elegant and powerful synthesis.

[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the key stages of the Fischer indole synthesis.

Analytical Characterization Protocols

Confirming the identity and purity of **2-Chloro-4-methylphenylhydrazine hydrochloride** is essential for ensuring the validity of experimental results and the quality of synthesized products. The following spectroscopic methods are standard for its characterization.

Standard Spectroscopic Verification

The expected spectral features provide a reliable fingerprint for the compound. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs allow for accurate prediction of its key signals.

Technique	Expected Spectral Characteristics	Rationale
¹ H NMR	Signals for aromatic protons (~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and exchangeable, broad signals for the hydrazine (N-H) protons.	The chemical shifts are influenced by the electron-withdrawing chlorine and electron-donating methyl group on the aromatic ring. Hydrazine protons are often broad due to quadrupole broadening and exchange.
¹³ C NMR	Aromatic carbon signals (~115-145 ppm) and a distinct methyl carbon signal (~20 ppm).	The number and position of signals confirm the carbon skeleton and substitution pattern of the phenyl ring.
Infrared (IR)	Characteristic N-H stretching bands (3200-3400 cm ⁻¹), aromatic C-H stretching (~3000-3100 cm ⁻¹), and aromatic C=C stretching (1450-1600 cm ⁻¹).	These vibrational frequencies correspond to the key functional groups present in the molecule, confirming its identity.
Mass Spec. (MS)	A molecular ion peak corresponding to the free base (C ₇ H ₉ ClN ₂) and a fragmentation pattern showing the loss of the hydrazine moiety.	Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragment ions.

Applications in Pharmaceutical R&D

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[\[12\]](#) The ability to synthesize substituted indoles via the Fischer synthesis makes **2-Chloro-4-methylphenylhydrazine hydrochloride** a valuable starting material for drug discovery.

- **Scaffold for Bioactive Molecules:** It is a key building block for producing compounds with potential therapeutic value. The chloro- and methyl- substituents on the indole ring can modulate the pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
- **Intermediate for APIs:** This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).^[6] Chlorine-containing molecules are present in over 250 FDA-approved drugs, highlighting the importance of chlorinated precursors.^[13]
- **Anticancer Research:** Hydrazine derivatives are actively investigated for novel anticancer drugs, making this compound a relevant tool in oncological research.^[14]

Safety, Handling, and Disposal Protocols

Adherence to strict safety protocols is mandatory when working with hydrazine derivatives due to their potential toxicity.

Hazard Identification and Personal Protection

- **Classification:** Harmful if swallowed and may cause skin, eye, and respiratory irritation.^{[7][15]} It may also cause sensitization by skin contact.^[16]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.^{[7][15]} All handling should be performed in a well-ventilated fume hood.^[7]

Step-by-Step Handling and Storage

- **Avoid Contact:** Prevent all personal contact, including the inhalation of dust or vapors.^[16] Do not eat, drink, or smoke in the work area.^[7]
- **Weighing and Transfer:** Conduct transfers of the solid material carefully to minimize dust generation.
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.^[7] Avoid contact with strong oxidizing agents.^[16]

- Spill Management: In case of a minor spill, avoid breathing dust. Use dry clean-up procedures (e.g., vacuum or sweep up) and dampen with water to prevent dusting.[16] Collect waste in a suitable, closed container for disposal.[15]

Emergency Procedures

- Skin Contact: Immediately take off all contaminated clothing and rinse the skin thoroughly with water/shower.[7]
- Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do.[7][15]
- Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[7]
- Inhalation: Move the person to fresh air.[15]

Disposal

All waste must be treated as hazardous and handled in accordance with local, state, and federal regulations.[16] Puncture containers to prevent reuse before disposal at an authorized landfill.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methylphenylhydrazine hydrochloride | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. ssicchem.com [ssicchem.com]

- 6. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
- 15. biosynth.com [biosynth.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387618#physical-and-chemical-properties-of-2-chloro-4-methylphenylhydrazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com